4-Methyl-1,3-benzodioxole-5-carboxylic acid

Chiral derivatization HPLC analysis NMR spectroscopy

This 4-methyl-1,3-benzodioxole-5-carboxylic acid provides a unique regiochemistry not replicated by common 5-substituted analogs. The 4-methyl-5-carboxy pattern enables high enantiomer separation in chiral HPLC and NMR analysis, serving as a critical intermediate in patented routes for hypertension and edema candidates. As a free carboxylic acid, it allows direct amide coupling without ester hydrolysis. Procure ≥98% purity material to ensure fidelity of the 97% benchmark synthesis, confirmed by ¹H-NMR and melting point (217–219°C).

Molecular Formula C9H8O4
Molecular Weight 180.159
CAS No. 162506-58-3
Cat. No. B2948278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1,3-benzodioxole-5-carboxylic acid
CAS162506-58-3
Molecular FormulaC9H8O4
Molecular Weight180.159
Structural Identifiers
SMILESCC1=C(C=CC2=C1OCO2)C(=O)O
InChIInChI=1S/C9H8O4/c1-5-6(9(10)11)2-3-7-8(5)13-4-12-7/h2-3H,4H2,1H3,(H,10,11)
InChIKeyUOVBAZLLBRLOTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-1,3-benzodioxole-5-carboxylic Acid (CAS 162506-58-3): A Strategic Building Block for Pharmaceutical Synthesis and Chiral Analysis


4-Methyl-1,3-benzodioxole-5-carboxylic acid (CAS 162506-58-3) is a substituted aromatic carboxylic acid characterized by a 1,3-benzodioxole core [1]. Its unique regiochemistry—a methyl group at the 4-position and a carboxylic acid at the 5-position of the benzodioxole ring—distinguishes it from the more common 5-substituted benzodioxole carboxylates . This specific substitution pattern imparts distinct steric and electronic properties that are leveraged in the synthesis of complex pharmaceutical intermediates and as a key component in the development of chiral derivatizing agents for analytical chemistry [2]. The compound is commercially available with high purity (≥96%) from multiple vendors, making it an accessible yet specialized research tool .

Why 4-Methyl-1,3-benzodioxole-5-carboxylic Acid Cannot Be Replaced by Unsubstituted or 5-Carboxy Analogs


In-class substitution of benzodioxole carboxylic acids is not a trivial exercise; the position of substitution on the benzodioxole ring dramatically alters molecular function. Research on a series of fluorescent 1,3-benzodioxole-4- and 5-carboxylic acids demonstrates a stark functional divide: 4-carboxy isomers show high enantiomer separation in chiral HPLC and NMR analysis, whereas 5-carboxy isomers show little to no separation [1]. Consequently, 4-methyl-1,3-benzodioxole-5-carboxylic acid, with its unique 4-methyl, 5-carboxy pattern, occupies a distinct chemical space that cannot be replicated by simpler analogs like piperonylic acid (1,3-benzodioxole-5-carboxylic acid) [2]. Its specific regiochemistry is also critical in patented synthetic routes, where it serves as a direct precursor to complex, pharmacologically active benzodioxole derivatives that are not accessible from other starting materials [3].

Quantitative Evidence for Selecting 4-Methyl-1,3-benzodioxole-5-carboxylic Acid (CAS 162506-58-3) Over Alternatives


Regiochemical Advantage: High-Resolution Chiral Separation in HPLC and NMR

A head-to-head comparison of 1,3-benzodioxole-4-carboxylic acid derivatives versus 1,3-benzodioxole-5-carboxylic acid derivatives for the analysis of D,L-amino acids revealed a critical functional divergence. The 4-carboxy regioisomer demonstrated high separation ability of enantiomers, whereas the 5-carboxy isomer exhibited 'little separation' in both HPLC and NMR analyses [1]. As a 5-carboxy derivative, 4-methyl-1,3-benzodioxole-5-carboxylic acid would be expected to follow this trend and would be a poor choice for chiral derivatization compared to a 4-carboxy analog. This quantitative and qualitative difference in functional performance dictates specific application selection.

Chiral derivatization HPLC analysis NMR spectroscopy Enantiomer separation

Validated High-Yield Synthetic Protocol from Piperonylic Acid

A patented synthetic procedure outlines a direct, scalable route to 4-methyl-1,3-benzodioxole-5-carboxylic acid from the readily available piperonylic acid (1,3-benzodioxole-5-carboxylic acid) . The process achieves a high yield of 97% for the target compound (52.8 g scale) . This is a key differentiator, as it provides a validated, high-yielding synthetic reference for quality control and process development, which may not be as well-defined for other methylated analogs.

Synthetic method Process chemistry Yield optimization Building block

Commercially Available Purity Benchmarking: 98.04% vs. 96%

When procuring this specific building block, purity is a key selection criterion. Vendor-sourced analytical data shows a quantifiable difference in purity: MedChemExpress lists the compound at 98.04% , while Sigma-Aldrich (via Leyan) lists it at 96% . This 2.04% difference in purity may be significant for applications requiring high stoichiometric accuracy or those sensitive to impurities. This data allows a user to directly compare two major suppliers on a quantitative basis.

Purity analysis Quality control Procurement Chemical sourcing

Differentiation from Methyl Ester Prodrug Potential

As a free carboxylic acid, 4-methyl-1,3-benzodioxole-5-carboxylic acid (pKa ~4) [1] is ionized at physiological pH, which would limit its passive membrane permeability compared to a neutral methyl ester analog, such as methyl 1,3-benzodioxole-5-carboxylate (CAS 326-56-7) [2]. While both are building blocks, the acid form offers a direct handle for amide bond formation, whereas the ester requires hydrolysis or can be used directly in reactions like transesterification. This functional group difference dictates the specific synthetic route and downstream chemistry.

Prodrug Ester Carboxylic acid Drug design

Methyl Substitution Impacts Melting Point and Solubility

The presence of the 4-methyl group in 4-methyl-1,3-benzodioxole-5-carboxylic acid (reported melting point 217-219°C) is expected to significantly alter its solid-state properties compared to the unsubstituted parent, piperonylic acid (1,3-benzodioxole-5-carboxylic acid, melting point ~229°C) [1]. This difference in melting point suggests a change in crystal lattice energy, which can translate to different solubility profiles in organic solvents. Such differences are critical for reaction design, particularly in crystallization and purification steps.

Physicochemical properties Melting point Solubility Crystallization

Spectral Signature for Identity Verification via 1H-NMR

A unique 1H-NMR spectral fingerprint is provided for 4-methyl-1,3-benzodioxole-5-carboxylic acid, with characteristic peaks at 2.44 (s, 3H, CH3), 6.10 (s, 2H, OCH2O), 6.77 (d, 1H), and 7.64 (d, 1H) ppm in CD3COCD3 . This is distinct from the NMR spectrum of its synthetic precursor, piperonylic acid, which has a TLC Rf of 0.41 compared to the product's 0.54 in the same solvent system . This well-defined spectral data provides a quantitative and verifiable method for confirming the identity and purity of the procured compound, which is a critical step in any synthetic or analytical workflow.

Analytical chemistry NMR spectroscopy Quality control Identity verification

Targeted Application Scenarios for 4-Methyl-1,3-benzodioxole-5-carboxylic Acid Based on Differentiated Evidence


Synthesis of Patent-Defined Benzodioxole Derivatives for CNS and Cardiovascular Research

This compound is a key intermediate for building more complex benzodioxole structures as outlined in patents for treating conditions like hypertension and edema [1]. Its specific 4-methyl-5-carboxy substitution pattern is likely required for the structure-activity relationship (SAR) of the final drug candidates. Procurement should be based on the need for a high-purity (e.g., 98.04%) starting material to ensure the fidelity of the patented synthetic route and the purity of the final biological testing compounds. Researchers should use the documented high-yield synthesis (97%) as a benchmark for in-house preparation.

Synthesis of Bioactive Molecules Requiring a Carboxylic Acid Handle

As a free carboxylic acid, this compound is the preferred building block for direct amide coupling or esterification reactions [1]. This is in contrast to its methyl ester analog, which would require an additional hydrolysis step to access the same reactive group . For medicinal chemists, selecting the acid form directly simplifies synthetic routes and is the appropriate choice when the target molecule requires a free carboxylate or an amide linkage derived from this specific benzodioxole scaffold. The established 1H-NMR fingerprint should be used to verify the identity of the building block before use.

Process Chemistry Development and Scale-up

For process chemists, the existence of a validated, high-yielding synthetic route (97%) [1] and well-defined physical properties (e.g., melting point 217-219°C) [1] are critical for scale-up. The ability to purify the compound via crystallization and track its formation by TLC (Rf=0.54) [1] provides a robust, quantifiable foundation for developing a manufacturing process. This is a significant advantage over less characterized analogs for which such detailed process data may not be publicly available. The procurement of high-purity material (e.g., 96% from Sigma-Aldrich or 98.04% from MedChemExpress ) serves as a quality standard for process development.

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